molecular formula C24H22N4O5 B2434904 N-(3,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide CAS No. 1326846-53-0

N-(3,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide

Cat. No. B2434904
CAS RN: 1326846-53-0
M. Wt: 446.463
InChI Key: ODMGZMGYQHNGSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide is a useful research compound. Its molecular formula is C24H22N4O5 and its molecular weight is 446.463. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

STL108117 derivatives have shown promise as potential anticancer agents. Their ability to inhibit specific pathways, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), makes them valuable candidates for cancer drug research . Further studies are needed to explore their efficacy against different cancer types.

Anti-Inflammatory Effects

The immunomodulatory properties of STL108117 derivatives make them interesting targets for anti-inflammatory drug development. They may help mitigate inflammation-related disorders, including neuroinflammatory conditions .

Neuroprotective Potential

Compounds similar to STL108117 have been studied for their neuroprotective effects. By modulating inflammatory pathways, they could play a role in managing brain disorders where microglial activation and neuroinflammation are implicated .

Material Science and New Materials

The tetrahydroquinoline (THQ) moiety found in STL108117 is relevant not only for its biological activities but also for material science. Researchers explore its use in producing new materials and as a precursor for more complex molecules with bio-utilities .

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c1-15-5-4-6-16(11-15)23-26-24(33-27-23)17-7-10-22(30)28(13-17)14-21(29)25-18-8-9-19(31-2)20(12-18)32-3/h4-13H,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMGZMGYQHNGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide

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